1-Phenylacridine
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Overview
Description
1-Phenylacridine is an organic compound belonging to the acridine family, characterized by a phenyl group attached to the acridine core. Acridines are nitrogen-containing heterocycles known for their wide range of applications in various fields, including chemistry, biology, and medicine. The structure of this compound consists of three fused aromatic rings with a nitrogen atom at the central position, making it a planar molecule with unique chemical properties.
Preparation Methods
1-Phenylacridine can be synthesized through several methods, including:
Ortho-Lithiation–Cyclization Sequence: This method involves the ortho-lithiation of aniline derivatives followed by cyclization.
Berntsen Synthesis: This classical method involves the reaction of diphenylamine with a carboxylic acid in the presence of zinc chloride.
Friedlander Synthesis: This method involves the reaction of anthranilic acid with cyclohex-2-enone at elevated temperatures.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing environmental impact.
Chemical Reactions Analysis
1-Phenylacridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form acridone derivatives.
Reduction: Reduction reactions can convert this compound to its dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the acridine core, enhancing its chemical diversity.
Common reagents used in these reactions include hydrochloric acid, acetic acid, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Phenylacridine and its derivatives have numerous applications in scientific research:
Mechanism of Action
The primary mechanism of action of 1-Phenylacridine involves DNA intercalation. This process involves the insertion of the planar acridine molecule between the base pairs of double-stranded DNA, disrupting the helical structure and affecting biological processes such as DNA replication and transcription . This mechanism is particularly relevant in its anticancer activity, where it can inhibit the proliferation of cancer cells by interfering with their genetic material .
Comparison with Similar Compounds
1-Phenylacridine can be compared with other acridine derivatives such as:
Acridine Orange: A well-known fluorescent dye used in cell biology.
Quinacrine: An antimalarial drug with a similar acridine core.
Amsacrine: An anticancer agent that also intercalates into DNA.
The uniqueness of this compound lies in its specific structural modifications, which can enhance its chemical reactivity and biological activity compared to other acridine derivatives.
Properties
CAS No. |
98578-19-9 |
---|---|
Molecular Formula |
C19H13N |
Molecular Weight |
255.3 g/mol |
IUPAC Name |
1-phenylacridine |
InChI |
InChI=1S/C19H13N/c1-2-7-14(8-3-1)16-10-6-12-19-17(16)13-15-9-4-5-11-18(15)20-19/h1-13H |
InChI Key |
INUMMPHTUPBOEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=NC4=CC=CC=C4C=C32 |
Origin of Product |
United States |
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